![molecular formula C17H15BrN2O3 B5080013 1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B5080013.png)
1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and methoxy groups in the phenyl rings suggests that this compound may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Bromophenyl Group: This step may involve the bromination of a phenyl precursor followed by its attachment to the pyrrolidine-2,5-dione core.
Attachment of the 4-Methoxyphenylamino Group: This can be done through nucleophilic substitution reactions where the amino group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione.
Reduction: Formation of 1-Phenyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its unique chemical structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine and methoxy groups may enhance its binding affinity and specificity to certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-3-[(4-hydroxyphenyl)amino]pyrrolidine-2,5-dione: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is unique due to the combination of bromine and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-23-14-7-5-12(6-8-14)19-15-10-16(21)20(17(15)22)13-4-2-3-11(18)9-13/h2-9,15,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSIMIPWPJRSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
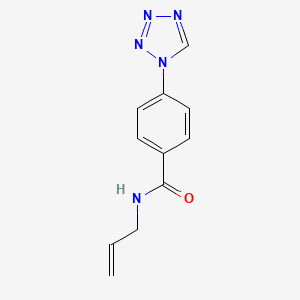
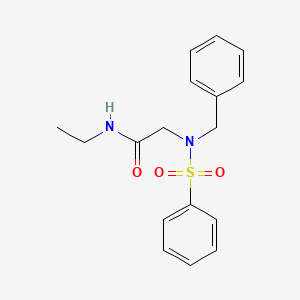
![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-pyrazol-1-ylpropanamide](/img/structure/B5079950.png)
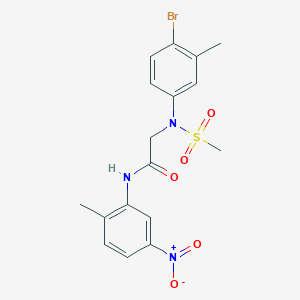
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5079966.png)
![4-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-ethoxyphenol](/img/structure/B5079972.png)
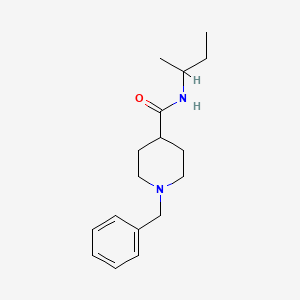
![Butyl 4-[4-(methoxycarbonyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5079977.png)
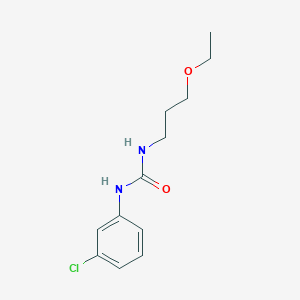
![methyl 2-chloro-5-[({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5079991.png)
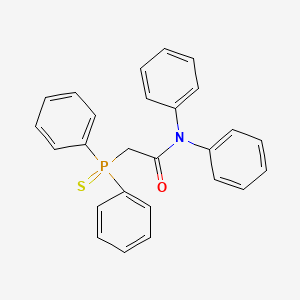
![4-({[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5080005.png)
![3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one](/img/structure/B5080024.png)
![1-allyl-5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5080038.png)
